Quinuclidine-3-carboxylic acid
Overview
Description
Quinuclidine-3-carboxylic acid is an organic compound that belongs to the class of bicyclic amines It is characterized by a quinuclidine skeleton with a carboxylic acid functional group at the third position
Mechanism of Action
Target of Action
Quinuclidine-3-carboxylic acid has been identified as a potent inhibitor of two primary targets: the Filamenting temperature-sensitive mutant Z (FtsZ) protein in bacteria and human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes . FtsZ is an essential cell division protein that plays a crucial role in the formation of the cytokinetic Z-ring in most bacteria . AChE and BChE are enzymes responsible for hydrolyzing the neurotransmitter acetylcholine (ACh), playing a significant role in muscle contraction, cognition, and autonomic nervous system regulation .
Mode of Action
this compound interacts with its targets in unique ways. In bacteria, it prevents the formation of FtsZ protofilament, impairing the formation of the Z-ring, and thus inhibits bacterial division . This compound acts as an agonist of AChE and BChE, inhibiting both enzymes in the micromolar range .
Biochemical Pathways
The action of this compound affects several biochemical pathways. In bacteria, the inhibition of FtsZ disrupts the cell division process, leading to the death of the bacteria . In the cholinergic system, the inhibition of AChE and BChE by this compound fine-tunes the system’s activity, potentially addressing a range of medical conditions .
Pharmacokinetics
The compound’s molecular weight and structure suggest that it may have good bioavailability
Result of Action
The action of this compound results in significant molecular and cellular effects. In bacteria, the inhibition of FtsZ leads to the disruption of cell division, resulting in bacterial death . In the cholinergic system, the inhibition of AChE and BChE can modulate the activity of the system, potentially leading to therapeutic effects .
Biochemical Analysis
Biochemical Properties
Quinuclidine-3-carboxylic acid plays a crucial role in biochemical reactions, particularly in the synthesis of antiallergy and antiarrhythmic drugs . It interacts with various enzymes and proteins, including those involved in the metabolism of quinuclidine derivatives. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active sites of enzymes.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by interacting with specific receptors and enzymes, leading to changes in gene expression and cellular metabolism. For instance, it can modulate the activity of protein kinase CK2, which is involved in cell cycle regulation and apoptosis . This modulation can result in altered cell function and has potential therapeutic implications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context. For example, it has been identified as a potential inhibitor of protein kinase CK2, which is known to phosphorylate a wide range of substrates involved in cellular growth and stress response . This inhibition can lead to changes in gene expression and cellular behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but its activity can diminish over extended periods due to gradual degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound can exert beneficial effects, such as modulating enzyme activity and improving cellular function. At higher doses, it may exhibit toxic or adverse effects, including disruption of normal cellular processes and potential toxicity . Understanding the threshold effects and optimal dosages is crucial for its therapeutic application.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to various derivatives. These metabolic pathways can influence the compound’s bioavailability and efficacy. For instance, the compound can be metabolized to quinuclidinylmethanol, which has distinct pharmacological properties . The interactions with metabolic enzymes can also affect the levels of metabolites and overall metabolic flux.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. The transport mechanisms ensure that this compound reaches its target sites, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interactions with target biomolecules and optimize its therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinuclidine-3-carboxylic acid can be synthesized through several methods. One common approach involves the reduction of quinuclidone, followed by carboxylation. The reduction of quinuclidone can be achieved using reducing agents such as lithium aluminum hydride. The resulting quinuclidine is then subjected to carboxylation using carbon dioxide in the presence of a base like sodium hydroxide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of advanced catalytic systems to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: Quinuclidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinuclidine-3-carboxylate.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products:
Oxidation: Quinuclidine-3-carboxylate.
Reduction: Quinuclidine-3-methanol.
Substitution: Various substituted quinuclidine derivatives depending on the nucleophile used.
Scientific Research Applications
Quinuclidine-3-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Comparison with Similar Compounds
Quinuclidine-3-carboxylic acid can be compared with other similar compounds such as:
Quinuclidine: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
Quinoline-3-carboxylic acid: Contains a nitrogen atom in the aromatic ring, which imparts different electronic properties and reactivity.
3-Quinuclidone: Has a ketone functional group instead of a carboxylic acid, leading to different chemical behavior.
Uniqueness: this compound is unique due to its combination of a bicyclic amine structure with a carboxylic acid functional group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-azabicyclo[2.2.2]octane-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-8(11)7-5-9-3-1-6(7)2-4-9/h6-7H,1-5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIHXLMMFNAYNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40996670 | |
Record name | 1-Azabicyclo[2.2.2]octane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40996670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75208-40-1 | |
Record name | 3-Quinuclidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75208-40-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinuclidine-3-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075208401 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Azabicyclo[2.2.2]octane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40996670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Quinuclidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.002 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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